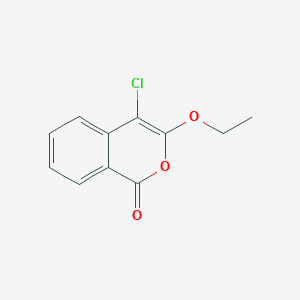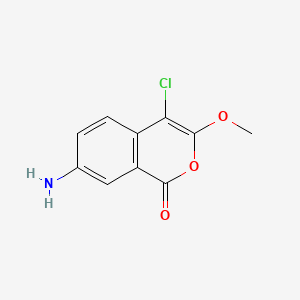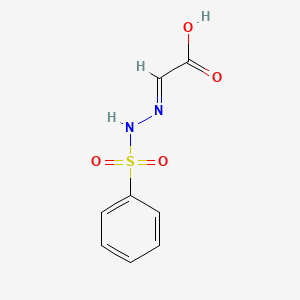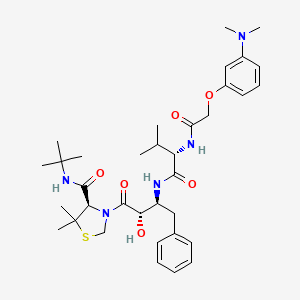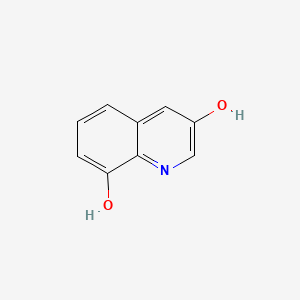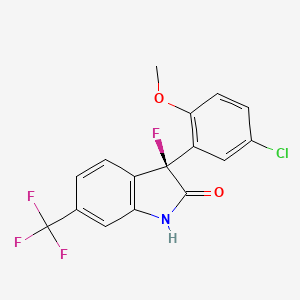
Fluocortolone
Vue d'ensemble
Description
Fluocortolone est un glucocorticoïde synthétique utilisé principalement pour ses propriétés anti-inflammatoires et immunosuppressives. Il est généralement appliqué par voie topique pour traiter divers troubles cutanés, notamment l'eczéma, le psoriasis et la dermatite. This compound est également utilisé dans le traitement des hémorroïdes .
Applications De Recherche Scientifique
Fluocortolone has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of steroid chemistry and fluorination reactions.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively used in dermatology for treating inflammatory skin conditions. .
Industry: Utilized in the formulation of topical creams, ointments, and suppositories for medical use.
Safety and Hazards
Fluocortolone may be toxic if swallowed . It may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, not to breathe dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Fluocortolone is a glucocorticoid . Glucocorticoids are a type of corticosteroid hormone that is very effective at reducing inflammation and suppressing the immune response. They are used in medicine to treat diseases caused by an overactive immune system, such as allergies, asthma, autoimmune diseases, and sepsis .
Mode of Action
This can result in increased expression of anti-inflammatory proteins and decreased expression of pro-inflammatory proteins .
Biochemical Pathways
They can inhibit the release of arachidonic acid, which is a precursor for the synthesis of prostaglandins and leukotrienes, both of which are powerful mediators of inflammation .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy adults. It was found to be rapidly absorbed after oral administration, reaching maximum plasma levels after 1.4–2.1 hours . The half-life of this compound was found to be 1.76 hours . These properties suggest that this compound has good bioavailability.
Result of Action
The primary result of this compound’s action is a reduction in inflammation and immune response. This makes it effective in treating a variety of conditions characterized by excessive inflammation or an overactive immune response . For example, it is used topically for localized skin reactions and also orally for systemic use .
Action Environment
The action of this compound, like other glucocorticoids, can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy. For instance, the serum concentration of this compound can be increased when it is combined with Abametapir . Additionally, the risk or severity of adverse effects can be increased when Abatacept is combined with this compound .
Analyse Biochimique
Biochemical Properties
Fluocortolone, as a glucocorticoid, plays a role in biochemical reactions related to inflammation. It interacts with glucocorticoid receptors, proteins that bind glucocorticoids, which leads to a series of reactions that ultimately reduce inflammation . The nature of these interactions involves the binding of this compound to the glucocorticoid receptor, triggering a conformational change that allows the receptor to act as a transcription factor, influencing gene expression .
Cellular Effects
This compound has several effects on cells. It can reduce inflammation, itching, and redness in skin cells . It’s also known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with glucocorticoid receptors. Upon binding to these receptors, this compound triggers a conformational change that allows the receptor to act as a transcription factor . This can lead to changes in gene expression, including the downregulation of genes involved in inflammatory responses .
Metabolic Pathways
This compound is involved in metabolic pathways related to inflammation. It interacts with enzymes such as glucocorticoid receptors and can influence metabolic flux or metabolite levels
Subcellular Localization
The subcellular localization of this compound is not well-documented. Given its role as a glucocorticoid, it’s likely that it localizes to the cytoplasm where it can bind to glucocorticoid receptors. Upon binding, the receptor-ligand complex may then translocate to the nucleus to influence gene expression .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Fluocortolone est synthétisé par un processus en plusieurs étapes impliquant la fluoration d'un noyau stéroïde. La synthèse commence généralement avec un précurseur stéroïde approprié, qui subit une fluoration à une position spécifique pour introduire l'atome de fluor. Ceci est suivi de diverses modifications de groupes fonctionnels pour obtenir la structure souhaitée de la this compound .
Méthodes de production industrielle : La production industrielle de this compound implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté. Le processus comprend des mesures strictes de contrôle de la qualité pour répondre aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : Fluocortolone subit plusieurs types de réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyle en cétones.
Réduction : Réduction des cétones en groupes hydroxyle.
Substitution : Introduction de groupes fonctionnels tels que le fluor.
Réactifs et conditions courants :
Oxydation : Réactifs comme le trioxyde de chrome ou le chlorochromate de pyridinium.
Réduction : Réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Réactifs comme le trifluorure de diéthylaminosulfure pour la fluoration.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers stéroïdes fluorés et leurs dérivés, qui sont utilisés dans différentes applications thérapeutiques .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle dans l'étude de la chimie des stéroïdes et des réactions de fluoration.
Biologie : Enquête sur ses effets sur les processus cellulaires et les voies inflammatoires.
Médecine : Largement utilisé en dermatologie pour traiter les affections cutanées inflammatoires. .
Industrie : Utilisé dans la formulation de crèmes topiques, d'onguents et de suppositoires à usage médical.
5. Mécanisme d'action
This compound exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme des cellules cibles. Cette liaison conduit à la translocation du complexe récepteur-ligand dans le noyau, où il module la transcription de gènes spécifiques impliqués dans les réponses inflammatoires et immunitaires. Les principales cibles moléculaires comprennent les protéines inhibitrices de la phospholipase A2, qui réduisent la libération d'acide arachidonique et la production subséquente de médiateurs pro-inflammatoires .
Composés similaires :
Fluocortine : Similaire à la this compound mais avec un groupe céto de moins.
Dithis compound : Un corticostéroïde topique puissant utilisé pour des indications similaires
Unicité : this compound est unique en raison de son schéma de fluoration spécifique, qui améliore ses propriétés anti-inflammatoires et réduit ses effets secondaires systémiques par rapport à d'autres glucocorticoïdes .
Comparaison Avec Des Composés Similaires
Fluocortin: Similar to fluocortolone but with one less keto group.
Dithis compound: A potent topical corticosteroid used for similar indications
Uniqueness: this compound is unique due to its specific fluorination pattern, which enhances its anti-inflammatory properties and reduces its systemic side effects compared to other glucocorticoids .
Propriétés
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19-,20-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKMQHDJQHZUTJ-ULHLPKEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861835 | |
| Record name | Fluocortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152-97-6 | |
| Record name | Flucortolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocortolone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluocortolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCORTOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65VXC1MH0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
180-182 | |
| Record name | Fluocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



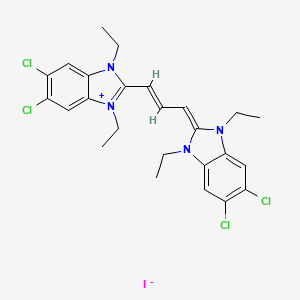

![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)

